molecular formula C12H10FN5O B11790644 3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B11790644
M. Wt: 259.24 g/mol
InChI Key: KCZJXQILKYGIDS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a triazolo-pyrazine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves a multi-step process. One common method starts with the preparation of the triazolo-pyrazine core, followed by the introduction of the aminomethyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, palladium-catalyzed coupling reactions are frequently employed to introduce the fluorophenyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. By inhibiting PARP1, the compound can induce synthetic lethality in cancer cells deficient in homologous recombination repair pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one apart is its specific structural configuration, which allows for unique interactions with biological targets, making it a promising candidate for drug development and other applications.

Properties

Molecular Formula

C12H10FN5O

Molecular Weight

259.24 g/mol

IUPAC Name

3-(aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C12H10FN5O/c13-8-3-1-2-4-9(8)17-5-6-18-10(7-14)15-16-11(18)12(17)19/h1-6H,7,14H2

InChI Key

KCZJXQILKYGIDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN3C(=NN=C3C2=O)CN)F

Origin of Product

United States

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